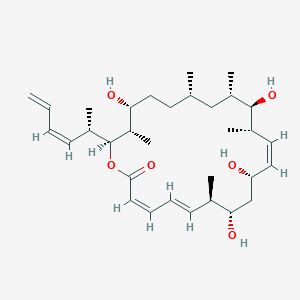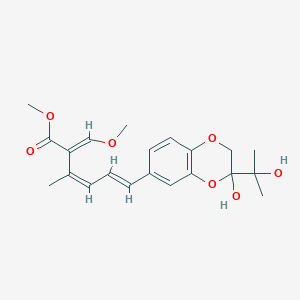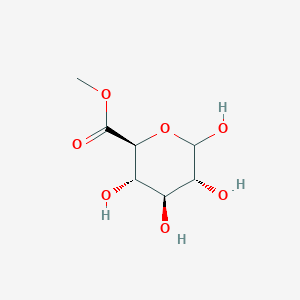
D-Glucopyranuronic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl D-glucopyranuronate is a carbohydrate acid ester resulting from the formal condensation of the carboxy group of D-glucuronic acid with methanol. It is a methyl ester and a carbohydrate acid ester.
Aplicaciones Científicas De Investigación
Catalytic Properties
D-Glucopyranuronic acid methyl ester and its derivatives demonstrate significant potential in catalysis. For instance, Lewis-acidic polyoxometalates have been explored as catalysts for synthesizing these esters, particularly under microwave irradiation. This process is crucial for producing bioactive molecules and surface-active compounds. Such catalysts are environmentally friendly and efficient, especially for sugar-based esters used in industries like food and cosmetics (Bosco et al., 2010).
Chemical Synthesis
The chemical synthesis of this compound derivatives is significant for producing various bioactive compounds. Synthesis methods often involve chemo-selective enzymatic removal of protecting groups or reactions with other compounds. These processes are essential for producing specialized molecules for pharmaceutical and biochemical research (Baba & Yoshioka, 2006).
Biological Studies
In biological research, this compound plays a role in studies related to protein modification and chemical interactions within biological systems. For example, its use in the investigation of peptide and protein quantitation, and in the enzymatic digestion of proteins in bacteria (Kleene et al., 1977).
Analytical Chemistry
In analytical chemistry, the ester forms of D-Glucopyranuronic acid are used to study reaction kinetics and structural properties of compounds. Techniques like HPLC-NMR spectroscopy leverage these esters to analyze the behavior and characteristics of drug glucuronides, offering insights into drug reactivity and metabolism (Sidelmann et al., 1996).
Glucuronidation Processes
This compound is involved in the glucuronidation process, which is key in metabolizing and detoxifying drugs. Its derivatives are used to synthesize prodrugs for cancer therapies and other medical applications. The synthesis of nontoxic prodrugs is a significant area of research, where these derivatives play a critical role (Brusentseva et al., 2020).
Propiedades
Fórmula molecular |
C7H12O7 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3-,4+,5-,6?/m0/s1 |
Clave InChI |
DICCNWCUKCYGNF-ZZWDRFIYSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
SMILES canónico |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



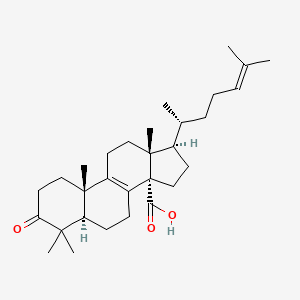
![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)
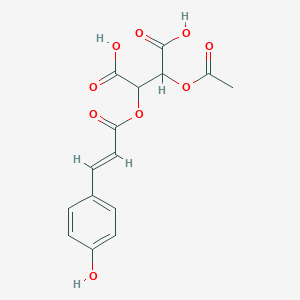
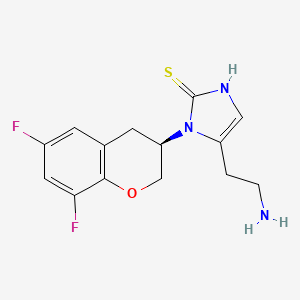
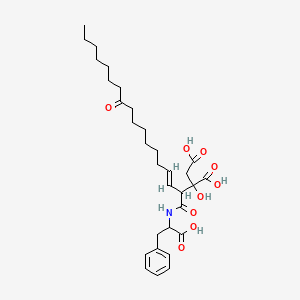

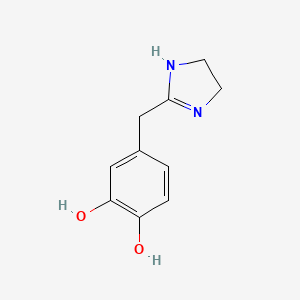

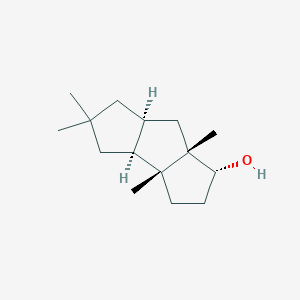
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2-one](/img/structure/B1249734.png)

